

The Pharmacology of DAMGO TFA: An In-depth Technical Guide

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Compound of Interest

Compound Name: DAMGO TFA

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This guide provides a comprehensive overview of the pharmacology of [D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin (DAMGO), a highly selective synthetic opioid peptide agonist for the μ -opioid receptor (MOR). The trifluoroacetate (TFA) salt is a common formulation for this research chemical. This document details its binding affinity, functional potency, and the intracellular signaling pathways it modulates. Furthermore, it provides detailed experimental protocols for key assays used to characterize its pharmacological profile.

Core Pharmacological Properties of DAMGO

DAMGO is a potent and selective agonist for the μ -opioid receptor, which is a G-protein coupled receptor (GPCR). Its interaction with the MOR initiates a cascade of intracellular events, primarily through the G α i/o pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in the analgesic and other opioid-like effects observed in preclinical studies.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (K_i) and functional potency (EC₅₀/IC₅₀) of DAMGO for opioid receptors, as determined by various in vitro assays. These values highlight the selectivity of DAMGO for the μ -opioid receptor over the δ - and κ -opioid receptors.

Table 1: Opioid Receptor Binding Affinity of DAMGO

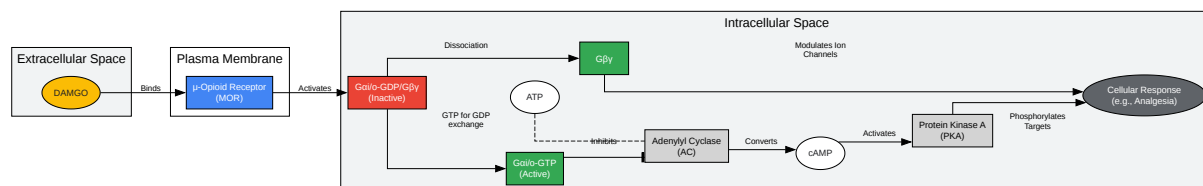
Receptor Subtype	K _i (nM)	Test System	Radioligand	Reference
Human μ (mu)	1.18	Recombinant human μ -opioid receptors	[³ H]DAMGO	[1]
Human δ (delta)	1430	Recombinant human δ -opioid receptors	[³ H]DPDPE	[1]
Human κ (kappa)	213	Recombinant human κ -opioid receptors	[³ H]U69,593	[1]
Rat μ (mu)	1.01 - 9.9	Rat brain membranes	[³ H]DAMGO	[2]

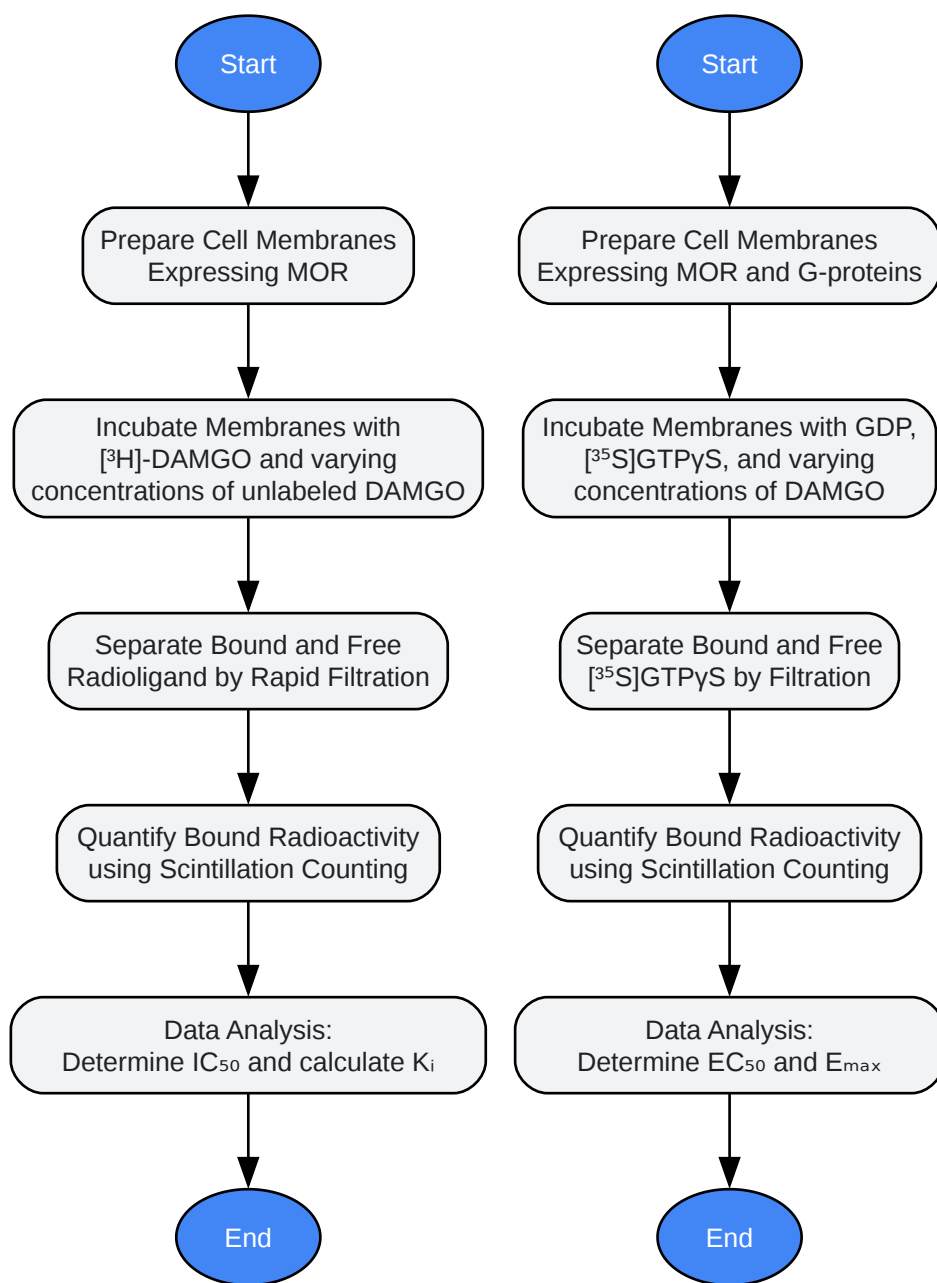
Table 2: Functional Potency of DAMGO

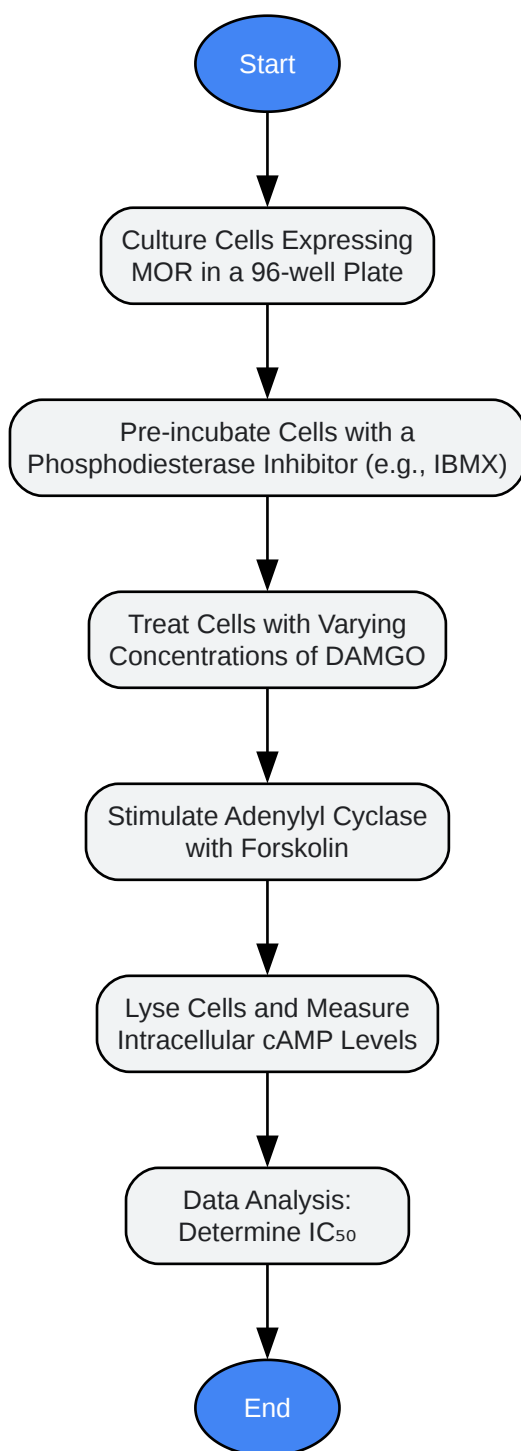
Assay Type	Parameter	Value (nM)	Test System	Reference
[³⁵ S]GTPyS Binding	EC ₅₀	28	C6 glial cells expressing rat μ -opioid receptor	[3]
[³⁵ S]GTPyS Binding	EC ₅₀	45	SH-SY5Y human neuroblastoma cells	
[³⁵ S]GTPyS Binding	EC ₅₀	222	C6 μ cell membranes	
cAMP Inhibition	EC ₅₀	1.5	HEK293T cells	
cAMP Inhibition	EC ₅₀	18	C6 glial cells expressing rat μ -opioid receptor	

Signaling Pathways and Mechanism of Action

Upon binding to the μ -opioid receptor, DAMGO stabilizes a receptor conformation that promotes the exchange of GDP for GTP on the associated inhibitory G-protein ($G_{\alpha i/o}$). The activated $G_{\alpha i/o}$ subunit then dissociates from the $G\beta\gamma$ dimer. The $G_{\alpha i/o}$ subunit proceeds to inhibit adenylyl cyclase, leading to a reduction in intracellular cAMP levels. The $G\beta\gamma$ dimer can also signal independently, for instance, by modulating the activity of ion channels such as G-protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs).







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